molecular formula C13H15ClN2O B1483573 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole CAS No. 2098105-28-1

5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole

Cat. No.: B1483573
CAS No.: 2098105-28-1
M. Wt: 250.72 g/mol
InChI Key: OVPVDBKSGMBRII-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(chloromethyl)-1-(2-methoxyethyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-17-8-7-16-12(10-14)9-13(15-16)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPVDBKSGMBRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characterization, and biological evaluations, including its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclocondensation and chloromethylation. The compound can be characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, confirming its molecular structure and purity.

Table 1: Characterization Techniques Used

TechniquePurpose
NMRDetermine molecular structure
IRIdentify functional groups
Mass SpecConfirm molecular weight

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the chloromethyl group enhances the compound's interaction with microbial enzymes, leading to increased antibacterial activity .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. Specifically, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related pyrazole compound exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting that structural modifications can lead to enhanced anti-inflammatory effects .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Studies have shown that certain pyrazoles can significantly reduce oxidative damage in cellular models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that the compound inhibits COX-2 enzyme activity, a key player in the inflammatory process. The inhibition was measured using enzyme-linked immunosorbent assays (ELISA), showing a dose-dependent response.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole, as anticancer agents. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with promising results.

Table 1: Cytotoxicity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926
Compound CHepG24.65

Case Study:
A study by Bouabdallah et al. demonstrated that certain pyrazole derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This indicates the potential for these compounds in developing new cancer therapies.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

Table 2: COX Inhibition Activity

Compound NameCOX-2 IC50 (µM)COX-1 IC50 (µM)
Compound D0.7814.655
Compound E0.7815.596

Case Study:
In a recent investigation, compounds T3 and T5 were identified as effective COX-2 inhibitors with selectivity indices of 7.16 and 5.96 respectively, indicating their potential for treating inflammatory diseases while minimizing side effects associated with COX-1 inhibition .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with chloromethyl derivatives under controlled conditions to yield the desired pyrazole structure.

Synthesis Route Overview:

  • Starting Materials: Phenyl hydrazine, methoxyethyl chloride.
  • Reagents: Base (e.g., NaOH), solvents (e.g., ethanol).
  • Conditions: Reflux for several hours followed by purification techniques such as recrystallization.

Broader Implications in Drug Development

The versatility of pyrazole derivatives extends beyond anticancer and anti-inflammatory applications. They are being explored for their potential in treating neurodegenerative diseases, as well as their antimicrobial properties.

Table 3: Antimicrobial Activity

Compound NameBacterial StrainZone of Inhibition (mm)
Compound FE. coli15
Compound GS. aureus20

Case Study:
Research into the antimicrobial activity of pyrazoles has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.